molecular formula C17H21NO3 B5467697 3-[(1-Phenylethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

3-[(1-Phenylethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B5467697
M. Wt: 287.35 g/mol
InChI Key: SOXODUANAZANAK-UHFFFAOYSA-N
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Description

3-[(1-Phenylethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with the molecular formula C17H21NO3 and a molecular weight of 287.35354 . This compound is characterized by its bicyclic structure, which includes a norbornane framework, and a phenylethyl group attached to a carbamoyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Phenylethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid typically involves the reaction of norbornane derivatives with phenylethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamoyl linkage .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by purification and final synthesis steps to obtain the desired product with high purity and yield. The use of advanced techniques such as chromatography and crystallization is common in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-[(1-Phenylethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

3-[(1-Phenylethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-[(1-Phenylethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-Phenylethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(1-phenylethylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-10(11-5-3-2-4-6-11)18-16(19)14-12-7-8-13(9-12)15(14)17(20)21/h2-6,10,12-15H,7-9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXODUANAZANAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2C3CCC(C3)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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